Busan 40
Overview
Description
Busan 40 is a chemical compound known for its antimicrobial properties. It is commonly used in various industrial applications, particularly as a fungicide and bactericide in pulp and paper mills, adhesives, coatings, and metalworking fluids . The compound is also utilized in oil recovery processes and as a preservative in paints and resins .
Mechanism of Action
Target of Action
Potassium N-hydroxymethyl-N-methyldithiocarbamate, also known as Bunema or Busan 40, is primarily used as an antimicrobial agent . Its primary targets are various types of fungi that can cause damage in a variety of industrial settings .
Result of Action
The primary result of Bunema’s action is the inhibition of fungal growth. This makes it an effective antimicrobial agent in various industrial applications, including pulp and paper mills, adhesives, coating hides, leather stock, metal cutting fluids, oil recovery drilling mud, oil recovery packer fluid, paints, resins, emulsions, cellulosic materials, paper-making chemicals, alum solutions, clay slurries and starch solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Busan 40 is synthesized through the reaction of potassium hydroxide with N-methyl-N-hydroxymethylamine and carbon disulfide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of potassium N-hydroxymethyl-N-methyldithiocarbamate involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Busan 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Busan 40 has a wide range of scientific research applications:
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth in various biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: Widely used as a preservative and antimicrobial agent in industrial processes, including pulp and paper production, adhesives, coatings, and metalworking fluids
Comparison with Similar Compounds
Similar Compounds
- Potassium N-methyldithiocarbamate
- Sodium N-hydroxymethyl-N-methyldithiocarbamate
- Ammonium N-hydroxymethyl-N-methyldithiocarbamate
Uniqueness
Busan 40 is unique due to its specific combination of hydroxymethyl and methyldithiocarbamate groups, which confer enhanced antimicrobial properties compared to similar compounds. Its potassium salt form also provides better solubility and stability in aqueous solutions, making it more effective in various industrial applications .
Properties
IUPAC Name |
potassium;N-(hydroxymethyl)-N-methylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS2.K/c1-4(2-5)3(6)7;/h5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESFMLRHRZCSV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)C(=S)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042319 | |
Record name | Potassium N-hydroxymethyl-N-methyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51026-28-9 | |
Record name | Bunema | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051026289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium N-hydroxymethyl-N-methyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (hydroxymethyl)methyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM N-HYDROXYMETHYL-N-METHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17IZB5Q4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Bunema?
A1: Bunema, also known as Busan 40, is a chemical compound primarily studied for its nematicidal properties. Research indicates its potential for controlling various plant-parasitic nematodes in agricultural settings [, , , , ]. Additionally, Bunema has shown efficacy in controlling mold growth in insect rearing media [].
Q2: How effective is Bunema in controlling nematodes compared to other nematicides?
A2: The efficacy of Bunema in controlling nematodes appears to vary depending on the specific nematode species, application method, and environmental factors. Studies have shown mixed results, with some indicating moderate effectiveness and others suggesting limited control compared to alternative nematicides. For example, in controlling Meloidogyne incognita, Bunema was found less effective than methyl bromide + chloropicrin, DD-MENCS, and chloropicrin []. Similarly, in managing root-knot nematodes in organic soil, Bunema, along with phenamiphos and carbofuran, was reported as the least effective treatment compared to fumigants like Telone, D.D., or Vorlex and other granular nematicides like Oxamyl, aldicarb, and fosthietan [].
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